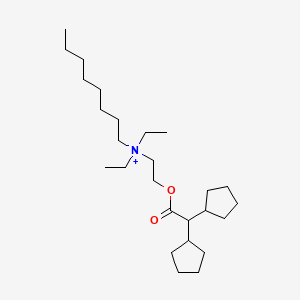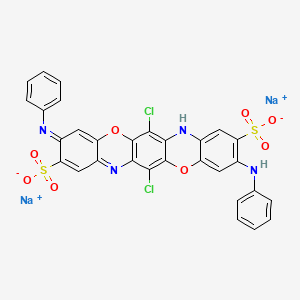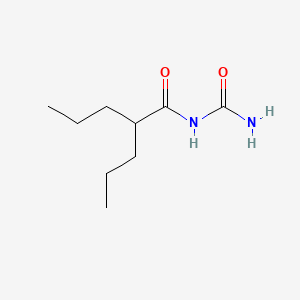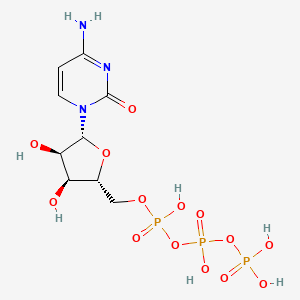
Cytidine-5'-triphosphate
Vue d'ensemble
Description
CTP is a pyrimidine ribonucleoside 5'-triphosphate and a cytidine 5'-phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a CTP(4-) and a CTP(3-).
Cytidine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cytidine-5'-triphosphate is a natural product found in Homo sapiens, Apis cerana, and Caenorhabditis elegans with data available.
Cytidine Triphosphate is a cytosine derived nucleotide comprised of three phosphate groups esterified to the deoxyribose sugar moiety. Nucleotide metabolism is upregulated in cancer cells; therefore, this nucleotide could be used as a biomarker to detect the presence of cancer cells.
Cytidine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Cytidine 5'-(tetrahydrogen triphosphate). A cytosine nucleotide containing three phosphate groups esterified to the sugar moiety.
Applications De Recherche Scientifique
Recherche sur le cancer : Activité de la CTP synthétase dans les tumeurs
La CTP synthétase est une enzyme limitante de la vitesse dans la biosynthèse du CTP et il a été constaté qu'elle présentait une activité accrue dans les tumeurs chez le rat et l'homme {svg_1}. Le comportement de cette enzyme est crucial pour comprendre les changements métaboliques dans les cellules cancéreuses et peut être utilisé comme un biomarqueur pour les taux de croissance tumorale. La recherche dans ce domaine peut conduire au développement de thérapies anticancéreuses ciblées qui inhibent l'activité de la CTP synthétase afin de contrôler la croissance tumorale.
Biotechnologie : Production en cascade multi-enzymatique in vitro du CTP
Un nouveau système en cascade de six enzymes in vitro a été mis en place pour générer du CTP, qui est un précurseur direct de la synthèse de médicaments tels que la citicoline {svg_2}. Ce système surmonte les goulets d'étranglement thermodynamiques et peut être utilisé pour produire efficacement du CTP, ce qui est essentiel pour la synthèse des produits pharmaceutiques et peut aider à la réparation des tissus neuronaux endommagés.
Biologie moléculaire : Synthèse de l'ARN
Le CTP est utilisé dans la préparation de précurseurs de ribonucléotides 5'-triphosphates pour la synthèse d'ARN à grande échelle {svg_3}. Cette application est fondamentale dans la recherche en biologie moléculaire, y compris l'étude de l'expression des gènes et la synthèse de l'ARNm à des fins thérapeutiques.
Nanotechnologie : Synthèse d'oligonucléotides
Dans le domaine de la nanotechnologie, le CTP est utilisé dans la synthèse d'oligonucléotides pour des études d'interaction avec les nanoclusters d'argent {svg_4}. Cette application est importante pour le développement de biosenseurs et d'autres dispositifs à l'échelle nanométrique qui peuvent être utilisés à des fins diagnostiques et thérapeutiques.
Enzymologie : Kinases affichées en surface
La synthèse du CTP a été réalisée grâce à l'utilisation de kinases affichées en surface sur des cellules d'Escherichia coli recombinantes {svg_5}. Cette synthèse enzymatique est importante pour la production de nucléosides triphosphates, qui sont impliqués dans le métabolisme énergétique et servent de précurseurs pour la synthèse de l'ARN.
Ingénierie génétique : Capuchon de l'ARNm
Le CTP est utilisé dans la synthèse d'ARNm fonctionnels modifiés par un capuchon 5', ce qui constitue une étape cruciale dans la stabilité et l'activité de traduction des ARNm {svg_6}. Cette application a des implications pour les vaccins à ARNm, l'édition du génome et la reprogrammation cellulaire, ce qui en fait un outil essentiel en ingénierie génétique et en recherche thérapeutique.
Mécanisme D'action
Target of Action
Cytidine-5’-triphosphate primarily targets several enzymes, including 3-deoxy-manno-octulosonate cytidylyltransferase in Escherichia coli, Uridine-cytidine kinase 2 in humans, and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Thermotoga maritima . These enzymes play crucial roles in various biochemical reactions, including the synthesis of glycerophospholipids and protein glycosylation .
Mode of Action
Cytidine-5’-triphosphate interacts with its targets by serving as a coenzyme in metabolic reactions. It is used for the activation and transfer of diacylglycerol and lipid head groups, and for the glycosylation of proteins . It also acts as an inhibitor of the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis .
Biochemical Pathways
Cytidine-5’-triphosphate is involved in the Pyrimidine Metabolism pathway . It plays a role in the synthesis of glycerophospholipids, where it is used for the activation and transfer of diacylglycerol and lipid head groups . It is also involved in the glycosylation of proteins . Furthermore, it acts as an inhibitor of the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis .
Pharmacokinetics
It is known that cytidine-5’-triphosphate, like adenosine triphosphate (atp), serves as a molecule of high energy .
Result of Action
The action of Cytidine-5’-triphosphate results in various molecular and cellular effects. It plays a crucial role in the synthesis of RNA and DNA, serving as a building block for these nucleic acids . It also contributes to cell membrane synthesis by providing the necessary precursors . Furthermore, it is involved in the glycosylation of proteins and lipids, and in detoxification processes like glucuronidation .
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDQPRRSZKQHHS-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889324 | |
| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cytidine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
65-47-4 | |
| Record name | 5′-CTP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine-5'-Triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTIDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0118UX80T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cytidine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 218 °C | |
| Record name | Cytidine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of Cytidine-5'-triphosphate in cells?
A: this compound (CTP) is a crucial building block for RNA synthesis. It acts as one of the four nucleotide triphosphates incorporated into RNA chains by RNA polymerases. [, , ]
Q2: How does this compound influence pyrimidine nucleotide biosynthesis?
A: this compound (CTP) plays a regulatory role in pyrimidine nucleotide biosynthesis. Its accumulation inhibits enzymes involved in the de novo synthesis pathway, such as cytidine 5′-triphosphate synthetase and those in the salvage pathways like thymidine kinase and uracil phosphoribosyltransferase. [, ]
Q3: Can this compound be incorporated into DNA? What are the consequences?
A: While this compound (CTP) is primarily incorporated into RNA, studies have shown that modified CTP analogs, like N4-aminodeoxy-cytidine 5'-triphosphate (dCamTP), can be incorporated into DNA by DNA polymerases. This incorporation can induce base-pair transitions, leading to mutations. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H16N3O14P3. Its molecular weight is 483.16 g/mol.
Q5: Are there specific spectroscopic techniques used to identify and characterize this compound?
A: Yes, high-performance liquid chromatography (HPLC) is a common technique for analyzing this compound levels in biological samples, often coupled with UV detection. [, , , ]
Q6: Is there evidence suggesting this compound degradation in biological samples?
A: Yes, erythrocytes from lead-exposed individuals exhibited altered levels of various nucleotides, including elevated this compound (CTP). This alteration is attributed to lead's impact on pyrimidine metabolism, suggesting potential CTP degradation or altered synthesis rates. []
Q7: What is the role of this compound in the synthesis of bacterial cell wall components?
A: In Streptococcus pneumoniae, this compound (CTP) is essential for synthesizing CDP-activated ribitol, a precursor for teichoic acids, crucial components of the bacterial cell wall. []
Q8: Are there enzymes that utilize this compound in reactions beyond nucleic acid synthesis?
A: Yes, cytidylyl cyclase is an enzyme that catalyzes the conversion of this compound (CTP) into cyclic cytidine 3',5'-monophosphate, a signaling molecule. This reaction also produces cytidine diphosphates and monophosphates as side-products. []
A8: This information is not available in the provided research papers.
Q9: How do structural modifications of this compound affect its interaction with CTP synthase?
A: Research suggests that incorporating methylene, difluoromethylene phosphonate, or phosphoramidate groups, mimicking the 4-phosphate of the UTP-4-P intermediate, could potentially lead to potent CTP synthase inhibitors. []
A9: Specific details about this compound formulation strategies are not provided in the research papers.
A9: The provided research papers primarily focus on the biochemical and cellular aspects of CTP and do not delve into SHE regulations.
A9: Detailed pharmacokinetic and pharmacodynamic data for CTP is not available in the provided research papers.
Q10: What are the effects of this compound manipulation on cancer cells?
A: Inhibiting this compound (CTP) synthesis, particularly through CTP synthetase inhibitors like cyclopentenyl cytosine (CPEC), has shown antiproliferative effects on various cancer cell lines, including glioblastoma and colon carcinoma. [, ]
Q11: Are there any pre-clinical studies on the effects of manipulating this compound levels?
A: Yes, in vivo studies using mice models with human colon carcinoma xenografts have shown that rapidly growing tumors exhibit significantly higher CTP synthetase activity and elevated CTP pools compared to slower-growing tumors, highlighting the importance of CTP in tumor progression. []
Q12: Have there been any clinical trials investigating the therapeutic potential of modulating this compound?
A: A phase I clinical trial investigated the anticancer effects of cyclopentenyl cytosine (CPEC), an inhibitor of CTP synthetase. The trial involved patients with solid tumors and showed some promising results, but further research is needed due to observed cardiotoxicity. []
Q13: Are there known mechanisms of resistance to drugs targeting this compound synthesis?
A: Mutations in CTP synthase can lead to resistance against CTP synthetase inhibitors like cyclopentenyl cytosine (CPEC), gemcitabine, and 3-deazauridine 5’-triphosphate by reducing feedback inhibition by CTP. []
A: While the provided papers do not extensively discuss CTP's toxicity, a phase I clinical trial using the CTP synthesis inhibitor cyclopentenyl cytosine (CPEC) reported cardiotoxicity in some patients, necessitating further safety evaluations. []
A13: The provided research papers do not delve into specific drug delivery strategies for targeting CTP.
A: Elevated levels of uridine 5'-diphosphate-glucose (UDPG), this compound (CTP), and CDP-choline (CDPC) in erythrocytes have been suggested as potential biomarkers for lead poisoning, as their concentrations correlate with blood lead levels and pyrimidine 5'-nucleotidase activity. []
Q14: How are this compound levels measured in biological samples?
A: High-Performance Liquid Chromatography (HPLC) is a primary method used to quantify this compound levels in various biological samples. [, , , , ]
Q15: What other techniques are employed to study this compound and its related enzymes?
A15: The environmental impact of this compound is not discussed in the provided research papers.
A15: The provided research papers do not discuss the dissolution and solubility properties of CTP.
A15: The provided research papers do not provide detailed information on the validation of specific analytical methods for CTP.
A15: Information on quality control and assurance measures related to CTP is not included in the provided research papers.
A15: This aspect of this compound is not discussed in the provided research papers.
A15: The provided research papers do not contain information on this compound interactions with drug transporters.
A15: The potential for this compound to induce or inhibit drug-metabolizing enzymes is not discussed in the provided research papers.
A15: The research papers primarily focus on CTP and its analogs and do not extensively explore alternative compounds.
A15: The research papers do not discuss specific recycling or waste management strategies related to CTP.
A: The provided research papers highlight the utilization of standard research infrastructure and resources for studying CTP, including cell cultures, animal models, and various analytical techniques like HPLC and mass spectrometry. [, , , , , , , ]
A: While the provided research papers do not provide a comprehensive historical overview, they highlight the discovery of CTP synthase inhibitors like cyclopentenyl cytosine (CPEC) and their evaluation in pre-clinical and clinical settings as a significant milestone in understanding and potentially targeting CTP synthesis for therapeutic purposes. [, ]
A: The research on this compound (CTP) demonstrates clear cross-disciplinary applications and synergies between biochemistry, molecular biology, pharmacology, and medicine. Understanding its role in nucleotide metabolism, enzyme kinetics, and cellular processes requires collaborative efforts from various scientific disciplines. [, , , , , , , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






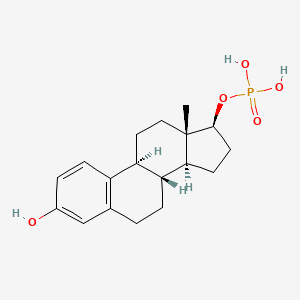
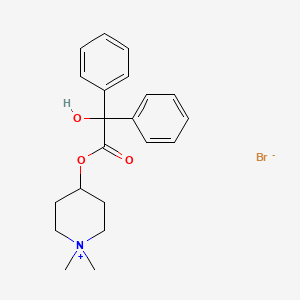
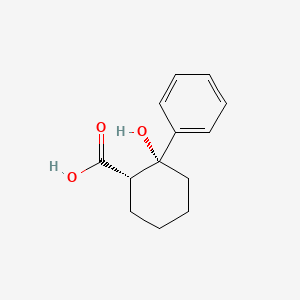
![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)
